molecular formula C24H16N4O2S B4894212 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[(2-nitrophenyl)amino]acrylonitrile

2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[(2-nitrophenyl)amino]acrylonitrile

Cat. No. B4894212
M. Wt: 424.5 g/mol
InChI Key: LILDEYAKVBXIMC-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[(2-nitrophenyl)amino]acrylonitrile, also known as BPTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPTAA is a derivative of thiazole and nitrophenyl, and it has been found to possess unique properties that make it an attractive candidate for research purposes.

Mechanism of Action

The mechanism of action of 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[(2-nitrophenyl)amino]acrylonitrile is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[(2-nitrophenyl)amino]acrylonitrile has been shown to target multiple signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway.
Biochemical and Physiological Effects:
2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[(2-nitrophenyl)amino]acrylonitrile has been found to exhibit various biochemical and physiological effects, including the induction of cell cycle arrest, the inhibition of angiogenesis, and the modulation of immune function. 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[(2-nitrophenyl)amino]acrylonitrile has also been shown to exhibit low toxicity towards normal cells, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[(2-nitrophenyl)amino]acrylonitrile is its versatility, as it can be easily modified to yield derivatives with different properties. 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[(2-nitrophenyl)amino]acrylonitrile also exhibits high stability and solubility, which makes it easy to handle in lab experiments. However, one of the limitations of 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[(2-nitrophenyl)amino]acrylonitrile is its high cost, which may limit its widespread use in research.

Future Directions

There are several future directions for research on 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[(2-nitrophenyl)amino]acrylonitrile, including the development of novel derivatives with improved properties, the elucidation of its mechanism of action, and the evaluation of its potential applications in other fields, such as agriculture and environmental science. Additionally, further studies are needed to determine the optimal dosage and administration of 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[(2-nitrophenyl)amino]acrylonitrile for therapeutic purposes.

Synthesis Methods

The synthesis of 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[(2-nitrophenyl)amino]acrylonitrile involves the reaction of 4-biphenylylthiazole with 2-nitroaniline and acrylonitrile in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and nitration, to yield the final product.

Scientific Research Applications

2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[(2-nitrophenyl)amino]acrylonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[(2-nitrophenyl)amino]acrylonitrile has been found to exhibit potent antitumor activity against a wide range of cancer cell lines. In material science, 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[(2-nitrophenyl)amino]acrylonitrile has been used as a building block for the synthesis of novel materials with unique optical and electronic properties. In analytical chemistry, 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[(2-nitrophenyl)amino]acrylonitrile has been used as a fluorescent probe for the detection of various analytes.

properties

IUPAC Name

(E)-3-(2-nitroanilino)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N4O2S/c25-14-20(15-26-21-8-4-5-9-23(21)28(29)30)24-27-22(16-31-24)19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-13,15-16,26H/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILDEYAKVBXIMC-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C(=CNC4=CC=CC=C4[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)/C(=C/NC4=CC=CC=C4[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-3-[(2-nitrophenyl)amino]prop-2-enenitrile

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